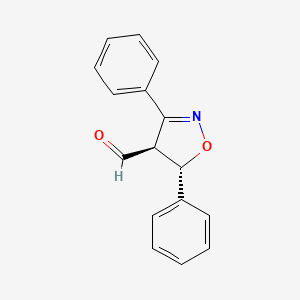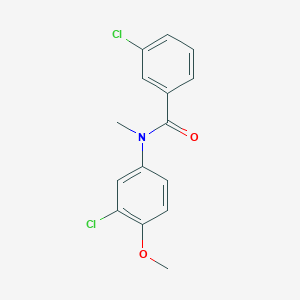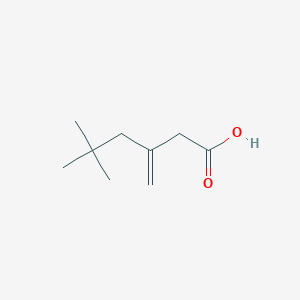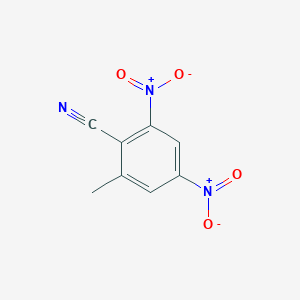
(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde is a chiral compound with significant importance in organic chemistry It features a unique oxazole ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylacetaldehyde with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
化学反应分析
Types of Reactions
(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of 3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of (4S,5S)-3,5
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
(4S,5S)-3,5-diphenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)17-19-16(14)13-9-5-2-6-10-13/h1-11,14,16H/t14-,16+/m0/s1 |
InChI 键 |
DZZFJEOFYVXIDI-GOEBONIOSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=NO2)C3=CC=CC=C3)C=O |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(=NO2)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)

![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)


![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)


![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
